molecular formula C16H24N2O2 B153378 tert-Butyl 4-benzylpiperazine-1-carboxylate CAS No. 57260-70-5

tert-Butyl 4-benzylpiperazine-1-carboxylate

Cat. No.: B153378
CAS No.: 57260-70-5
M. Wt: 276.37 g/mol
InChI Key: GVHSMUYEAWMYLM-UHFFFAOYSA-N
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Description

tert-Butyl 4-benzylpiperazine-1-carboxylate (CAS: 57260-70-5) is a piperazine derivative widely used in medicinal chemistry as a building block for drug discovery. Its structure features a benzyl group at the 4-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group, which enhances solubility and stability during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group followed by benzylation. One common method includes the following steps :

    Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

    Benzylation: The protected piperazine is then reacted with benzyl bromide in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-benzylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Agents:
One of the notable applications of tert-butyl 4-benzylpiperazine-1-carboxylate is as an intermediate in the synthesis of oxazolidinone antimicrobials. These compounds are effective against gram-positive pathogens and are particularly valuable due to their unique mechanism of action, which inhibits protein synthesis at an early stage. The synthesis process described in a patent highlights the compound's utility in creating derivatives that can combat antibiotic-resistant bacteria .

Fatty Acid Amide Hydrolase Modulators:
Another significant application involves its derivatives acting as modulators of fatty acid amide hydrolase (FAAH). Research indicates that these compounds can be beneficial in treating conditions such as anxiety and pain by influencing endocannabinoid signaling pathways . The structural similarities to known FAAH inhibitors suggest that this compound could lead to new therapeutic agents with enhanced efficacy.

Synthesis Methodologies

Asymmetric Synthesis:
The compound has been utilized in asymmetric synthesis processes, particularly through (-)-sparteine-mediated deprotonation reactions. This method allows for the creation of chiral intermediates with high selectivity, which are crucial for developing pharmaceuticals with specific biological activities . The reaction conditions, including temperature and reagents used, have been optimized to improve yields and enantiomeric ratios.

Advanced Chiral Intermediates:
Research has shown that this compound can serve as a precursor for synthesizing various chiral compounds. These intermediates are essential for producing drugs that require specific stereochemistry for optimal biological activity .

Case Study 1: Synthesis of Oxazolidinones

A detailed study published in a patent document outlines the improved synthesis of oxazolidinone derivatives using this compound as a key intermediate. The methodology emphasizes the efficiency of the reaction conditions and the purity of the final products, which are critical for clinical applications .

Case Study 2: FAAH Modulation

Another research article discusses the development of piperazine derivatives based on this compound aimed at modulating FAAH activity. The results indicated promising activity against anxiety models in animal studies, suggesting potential for further development into therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antimicrobial AgentsIntermediate for oxazolidinone synthesisEffective against resistant bacteria
FAAH ModulatorsPotential treatment for anxiety and painPromising results in animal studies
Asymmetric SynthesisUsed in chiral intermediate productionHigh selectivity achieved

Mechanism of Action

The mechanism of action of tert-Butyl 4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogs highlights key differences in substituents, physicochemical properties, and synthetic accessibility. Below is a detailed analysis:

Structural Analogs with Varying Benzyl Substituents

Table 1: Comparison of tert-Butyl 4-Benzylpiperazine-1-Carboxylate and Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight Yield (%) Key Properties/Applications
This compound Benzyl C₁₆H₂₄N₂O₂ 276.38 98–99 High solubility, intermediate for CNS drugs
tert-Butyl 4-(naphthalen-2-ylmethyl)piperazine-1-carboxylate (35a) Naphthylmethyl C₂₁H₂₈N₂O₂ 340.46 95 Increased lipophilicity for hydrophobic targets
tert-Butyl 4-(4-methoxybenzyl)piperazine-1-carboxylate (35d) 4-Methoxybenzyl C₁₇H₂₆N₂O₃ 306.40 90 Enhanced solubility due to methoxy group
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-Methylbenzyl C₁₇H₂₆N₂O₂ 290.40 98 Steric hindrance alters binding affinity

Key Observations:

  • Lipophilicity : Naphthylmethyl (35a) increases logP compared to benzyl, making it suitable for blood-brain barrier penetration .
  • Solubility: Methoxy (35d) and cyano (see Table 2) groups improve aqueous solubility, critical for pharmacokinetics.
  • Synthetic Efficiency : All derivatives are synthesized via alkylation of N-Boc-piperazine with substituted benzyl bromides, with yields >90% in most cases .

Analogs with Heterocyclic and Electron-Withdrawing Groups

Table 2: Functionalized Piperazine Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
tert-Butyl 4-cyanopiperazine-1-carboxylate Cyano C₁₀H₁₇N₃O₂ 227.26 Electron-withdrawing group for reactivity tuning
tert-Butyl 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate Imidazo-thiazole C₂₃H₂₉N₅O₂S 455.58 Bioactive scaffold for kinase inhibitors
tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate 4-Aminobenzoyl C₁₆H₂₃N₃O₃ 305.37 Amine group enables conjugation

Key Observations:

  • Cyanopiperazine (Table 2): The cyano group enhances electrophilicity, enabling nucleophilic substitution reactions .
  • Imidazo-thiazole derivative : This compound’s fused heterocycle is associated with anticancer and antiviral activity .

Analogs with Modified Piperazine Cores

Table 3: Piperidine and Piperazine Hybrids

Compound Name Core Structure Molecular Formula Molecular Weight Applications
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidine-piperazine C₁₄H₂₇N₃O₂ 269.38 Dual-target ligands for GPCRs
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl-substituted C₁₀H₂₀N₂O₂ 200.28 Simplified analog for structure-activity studies

Key Observations:

  • Piperidine-piperazine hybrid : The piperidine ring introduces conformational rigidity, improving receptor selectivity .
  • Methyl-substituted analog : Reduced steric bulk allows for faster synthetic modifications .

Biological Activity

tert-Butyl 4-benzylpiperazine-1-carboxylate (TBBC) is a piperazine derivative that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and various applications in medicinal chemistry.

Chemical Structure and Properties

TBBC has the molecular formula C₁₆H₂₄N₂O₂, with a molecular weight of 276.374 g/mol. The compound features a tert-butyl group and a benzyl substituent on the piperazine ring, which contributes to its unique biological properties.

Biological Targets
TBBC interacts with several biological targets, primarily through modulation of neurotransmission pathways. It has been shown to affect various receptors and enzymes, including those involved in neurotransmitter uptake and degradation, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Cellular Effects
The compound influences cellular processes by altering cell signaling pathways, impacting gene expression, and modifying cellular metabolism. Its interaction with proteins can lead to enzyme inhibition or activation, thereby affecting physiological responses .

Biological Activities

TBBC exhibits a range of biological activities:

  • Antimicrobial Activity : TBBC has demonstrated effectiveness against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. niger). Studies using agar-well diffusion methods have reported significant inhibitory zones comparable to conventional antibiotics .
  • Anticancer Properties : Research indicates that TBBC may possess anticancer activity, particularly in vitro against specific cancer cell lines. The compound's ability to modulate cellular pathways involved in tumorigenesis is under investigation .
  • Antidepressant Effects : Preliminary studies suggest that TBBC may have antidepressant-like effects, potentially linked to its interaction with serotonin receptors .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TBBC derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with benzylpiperazine moieties exhibited enhanced antibacterial activity, with inhibition zones ranging from 9 to 12 mm .

Anticancer Activity

In another study focused on cytotoxicity, TBBC derivatives were tested against mouse lymphoma cells, revealing IC50 values indicative of significant cytotoxic potential . The structure-activity relationship highlighted the importance of the benzyl group in enhancing anticancer efficacy.

Research Findings

Activity Target Organisms/Cells IC50/Zones of Inhibition References
AntimicrobialE. coli, S. aureus9-12 mm (zones)
AnticancerMouse lymphoma cellsIC50: Specific values vary
AntidepressantSerotonin receptorsNot quantified

Properties

IUPAC Name

tert-butyl 4-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSMUYEAWMYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342772
Record name 1-Boc-(4-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57260-70-5
Record name 1-Boc-(4-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-benzylpiperazine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In acetonitrile (80 ml), tert-butyl 1-piperazine carboxylate (2.50 g) was dissolved. Under ice cooling, benzyl bromide (1.59 ml) and triethylamine (1.87 ml) were added dropwise to the resulting solution, followed by stirring at room temperature for 90 minutes. After the solvent was distilled off under reduced pressure, distilled water and dichloromethane were added to the residue to separate the organic layer. The organic layer was washed with saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (ethyl acetate:hexane=1:20 to 1:5), whereby the title compound (3.12 g, 84%) was obtained as colorless powder.
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80 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 3.4 g (0.024 mole) of 1,1-dimethylethoxy carbonylazide in 5 ml of pyridine was rapidly added to a stirred solution of 1-phenylmethylpiperazine (4.2 g, 0.024 mole) in 5 ml of pyridine. An initial exothermic reaction was noted. The mixture was allowed to stir overnight, diluted with water and the product was extracted with two 50 ml portions of ether. The ether extracts were dried (MgSO4), filtered, and evaporated to yield a yellow oil. Column chromatography (2" diameter column, 500 g of silica gel, ether eluent) followed by sublimation at 110°/0.5 mm returned 5.7 g (86%) of white solid, m.p. 64°-73°. The solid was dissolved in 50 ml of ether and cooled to -70°. The resultant white solid was filtered off to yield 4.5 g (68%) of product, m.p. 71-3°. Calc. for C16H24N2O2 (276.38): C, 69.53; H, 8.75; N, 10.14. Found: C, 69.44; H, 8.82; N, 10.15.
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3.4 g
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4.2 g
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5.7 g
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50 mL
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68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 4-benzylpiperazine-1-carboxylate
tert-Butyl 4-benzylpiperazine-1-carboxylate
tert-Butyl 4-benzylpiperazine-1-carboxylate
tert-Butyl 4-benzylpiperazine-1-carboxylate
tert-Butyl 4-benzylpiperazine-1-carboxylate
tert-Butyl 4-benzylpiperazine-1-carboxylate

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